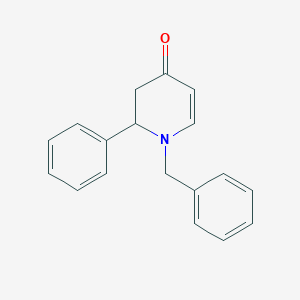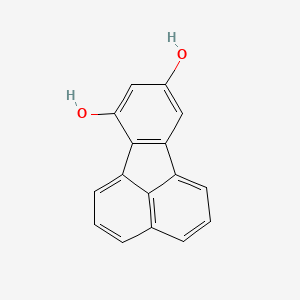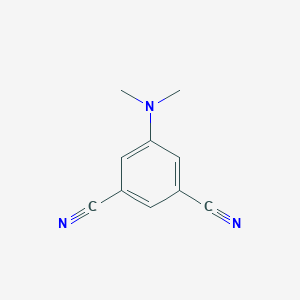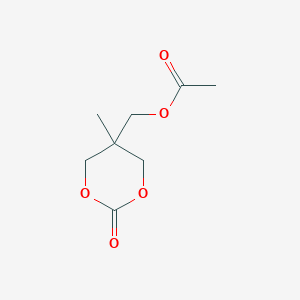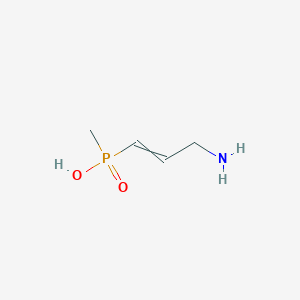
(3-Aminoprop-1-en-1-yl)methylphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminoprop-1-en-1-yl)methylphosphinic acid is a chemical compound with the molecular formula C4H10NO2P It is a derivative of phosphinic acid, characterized by the presence of an amino group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminoprop-1-en-1-yl)methylphosphinic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methylphosphinic acid with an appropriate amine, followed by the introduction of a double bond through a dehydration reaction. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production. Additionally, purification steps such as crystallization or distillation are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(3-Aminoprop-1-en-1-yl)methylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3-Aminoprop-1-en-1-yl)methylphosphinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (3-Aminoprop-1-en-1-yl)methylphosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved may include enzyme catalysis, signal transduction, or metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aminomethylphosphonic acid: Similar in structure but lacks the double bond and has different chemical properties.
Phosphinic acid derivatives: Various derivatives with different substituents on the phosphinic acid moiety.
Uniqueness
(3-Aminoprop-1-en-1-yl)methylphosphinic acid is unique due to the presence of both an amino group and a double bond, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Properties
CAS No. |
168977-91-1 |
|---|---|
Molecular Formula |
C4H10NO2P |
Molecular Weight |
135.10 g/mol |
IUPAC Name |
3-aminoprop-1-enyl(methyl)phosphinic acid |
InChI |
InChI=1S/C4H10NO2P/c1-8(6,7)4-2-3-5/h2,4H,3,5H2,1H3,(H,6,7) |
InChI Key |
FZCMREWADROMJN-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C=CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


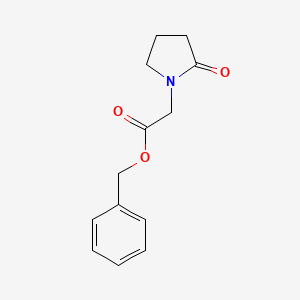
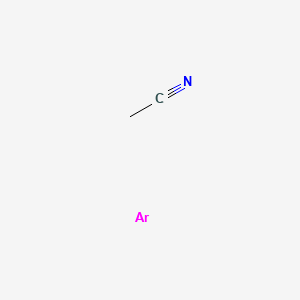
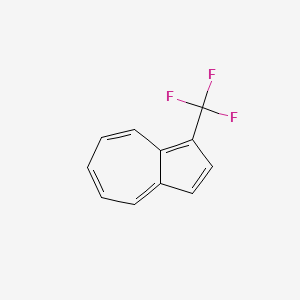


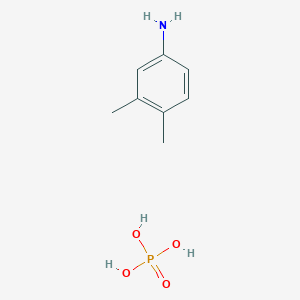
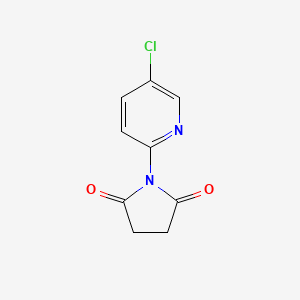
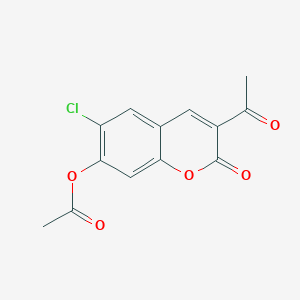
![N-Methyl-N-[3-(4-nitroanilino)propyl]formamide](/img/structure/B12551199.png)
